

# Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)ethanamine

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3,4-dimethoxyphenyl)ethanamine**, a compound of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for **1-(3,4-dimethoxyphenyl)ethanamine**, this report utilizes spectral data from its close structural isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,4-dimethoxyphenethylamine. These values provide a foundational understanding of the compound's structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                        |
|----------------------|--------------|-------------|-----------------------------------|
| 6.7-6.8              | m            | 3H          | Ar-H                              |
| 3.85                 | s            | 6H          | 2 x OCH <sub>3</sub>              |
| 2.89                 | t            | 2H          | Ar-CH <sub>2</sub> -              |
| 2.67                 | t            | 2H          | -CH <sub>2</sub> -NH <sub>2</sub> |
| 1.12                 | br s         | 2H          | -NH <sub>2</sub>                  |

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data[2]

| Chemical Shift (ppm) | Assignment                        |
|----------------------|-----------------------------------|
| 148.8                | Ar-C-O                            |
| 147.4                | Ar-C-O                            |
| 132.5                | Ar-C                              |
| 121.0                | Ar-CH                             |
| 112.1                | Ar-CH                             |
| 111.4                | Ar-CH                             |
| 55.9                 | OCH <sub>3</sub>                  |
| 43.5                 | Ar-CH <sub>2</sub> -              |
| 36.1                 | -CH <sub>2</sub> -NH <sub>2</sub> |

#### Infrared (IR) Spectroscopy[3]

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                  |
|--------------------------------|---------------|-----------------------------|
| 3350-3450                      | Strong, Broad | N-H stretch (primary amine) |
| 3000-3100                      | Medium        | Aromatic C-H stretch        |
| 2850-2950                      | Medium        | Aliphatic C-H stretch       |
| 1590, 1515, 1465               | Medium-Strong | C=C stretch (aromatic ring) |
| 1260, 1030                     | Strong        | C-O stretch (aryl ether)    |
| 1235                           | Strong        | C-N stretch                 |

## Mass Spectrometry (MS)[4]

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 181 | ~20                    | [M] <sup>+</sup> (Molecular Ion)                    |
| 152 | 100                    | [M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> |
| 30  | ~80                    | [CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and transferred to a 5 mm NMR tube.

- <sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation. Chemical shifts are referenced to the residual solvent peak.
- <sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope.

Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.<sup>[3][4]</sup>

## Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[5][6]</sup>

- **Attenuated Total Reflectance (ATR):** A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[6]</sup>
- **KBr Pellet (for solids):** A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.

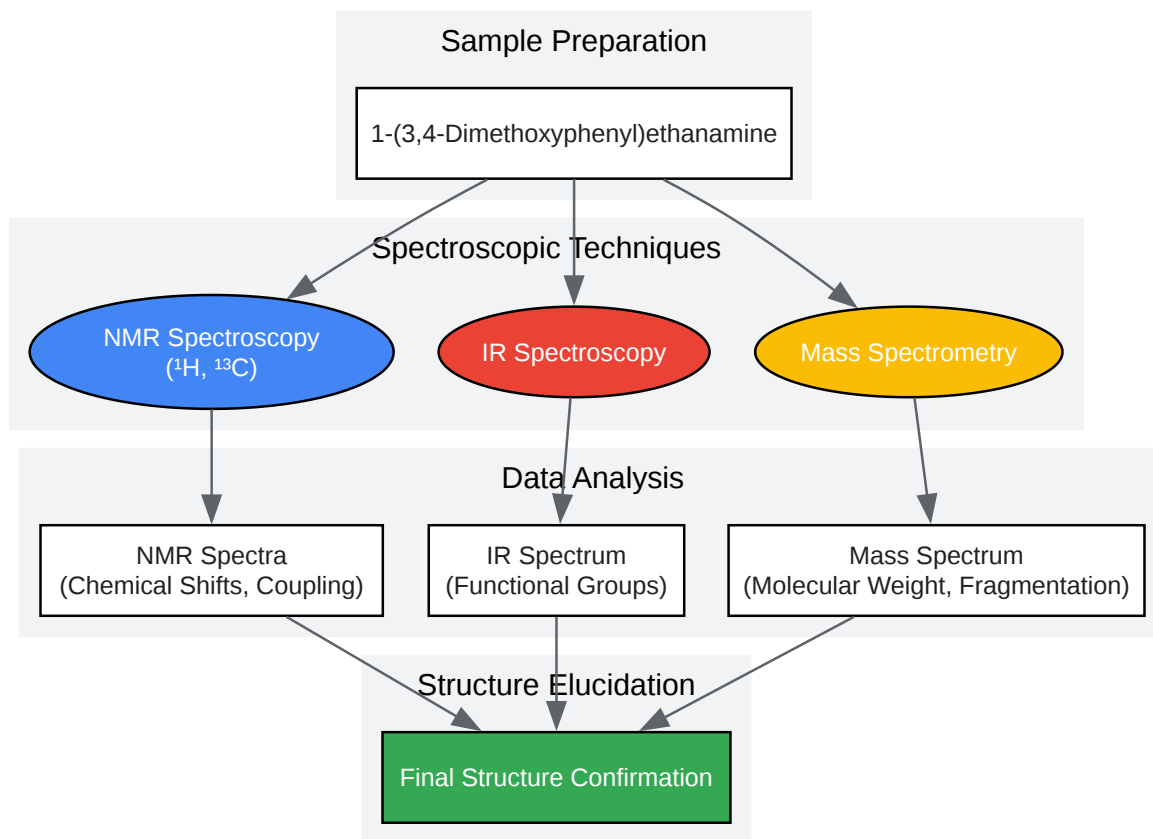
## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

- **Electron Ionization (EI):** The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.<sup>[7]</sup> The fragmentation pattern provides valuable information about the molecular structure.<sup>[8][9]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **1-(3,4-dimethoxyphenyl)ethanamine**.



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Caption: Workflow for Spectroscopic Analysis.

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